2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile
Description
2-(4-{[4-(Cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile (CAS: 7255-83-6, molecular formula: C₁₆H₁₂N₂S₂, molecular weight: 296.42 g/mol) is a disulfide-containing aromatic nitrile derivative. Its structure features two cyanomethyl-substituted phenyl groups connected via a disulfide (-S-S-) bridge (Figure 1). This compound is of interest in organic synthesis and materials science due to its redox-responsive disulfide bond and electron-withdrawing cyanomethyl groups, which influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-[4-[[4-(cyanomethyl)phenyl]disulfanyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c17-11-9-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEFJHDKAOBMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)SSC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Cyanomethyl)benzenethiol
The thiol precursor is synthesized via nucleophilic substitution of 4-bromobenzyl cyanide with sodium hydrosulfide (NaSH):
$$
\text{4-BrC}6\text{H}4\text{CH}2\text{CN} + \text{NaSH} \xrightarrow{\text{DMF, 80°C}} \text{4-HSC}6\text{H}4\text{CH}2\text{CN} + \text{NaBr}
$$
Conditions :
Disulfide Formation via Oxidation
The thiol is oxidized using iodine in ethanol:
$$
2\,\text{4-HSC}6\text{H}4\text{CH}2\text{CN} + \text{I}2 \xrightarrow{\text{EtOH, 25°C}} \text{Target Compound} + 2\,\text{HI}
$$
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Oxidizing Agent | Iodine (1 eq) |
| Solvent | Ethanol |
| Temperature | 25°C |
| Reaction Time | 2–4 hours |
| Yield | 85–92% |
Advantages :
- High atom economy.
- Minimal purification required (precipitates from ethanol).
Method 2: One-Pot Condensation and Disulfide Coupling
Adapted from the one-pot strategy in CN103172537A, this route combines nitrile formation and disulfide coupling:
Reaction Scheme
- Condensation : 4-Chlorobenzyl cyanide reacts with 4-nitrothiophenol in basic media.
- Reduction : Nitro groups are reduced to amines using hydrazine hydrate.
- Diazotization & Thiol Formation : Amines are converted to thiols via diazotization with NaNO₂/H₂SO₄ followed by treatment with H₂S.
- Oxidation : In situ oxidation with FeCl₃ yields the disulfide.
Critical Conditions :
- Catalyst : FeCl₃ (2–5 wt%) for oxidation.
- Solvent System : Methanol/water (3:1) for diazotization.
- Yield : 65–75% overall (estimated from).
Method 3: Cross-Coupling via Metal Catalysis
A palladium-catalyzed coupling between 4-bromophenylacetonitrile and a disulfide precursor:
$$
2\,\text{4-BrC}6\text{H}4\text{CH}2\text{CN} + \text{S}8 \xrightarrow{\text{Pd(OAc)}_2, \text{DPPF}} \text{Target Compound} + \text{Byproducts}
$$
Parameters :
- Catalyst: Pd(OAc)₂ (5 mol%) with 1,1'-bis(diphenylphosphino)ferrocene (DPPF).
- Solvent: Toluene at 110°C.
- Yield: ~60% (based on similar couplings in).
Limitations :
- Requires strict anhydrous conditions.
- Selenium or tellurium analogs may form competing byproducts.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 85–92% | 65–75% | ~60% |
| Scalability | High | Moderate | Low |
| Purification Complexity | Low | Moderate | High |
| Cost Efficiency | Moderate | High | Low |
| Key Reference |
Industrial-Scale Considerations
Chemical Reactions Analysis
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile undergoes various chemical reactions, including :
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The cyanomethyl groups can undergo nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., DTT, TCEP), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those containing disulfide bonds.
Biology: The compound is used in studies involving disulfide bond formation and reduction, which are important in protein folding and stability.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules that can modulate disulfide bonds in biological systems.
Industry: The compound is used in the production of dyes and coordination compounds.
Mechanism of Action
The mechanism by which 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile exerts its effects involves the disulfide bond. This bond can undergo redox reactions, which are crucial in various biological processes . The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein structure and function.
Comparison with Similar Compounds
Research Findings and Trends
- Stability Studies : The disulfide bond in the target compound undergoes reversible cleavage under UV light or reducing agents (e.g., DTT), making it suitable for smart materials .
- Thermodynamic Properties : Computational studies (evidence 6) on similar nitriles reveal that electron-withdrawing groups (e.g., -CN) lower HOMO-LUMO gaps, enhancing reactivity in nucleophilic additions .
- Market Availability : The target compound is commercially available (purity ≥95%) for research purposes, while analogues like 2-(4-cyclopropylphenyl)acetonitrile (evidence 16) remain niche products .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-{[4-(cyanomethyl)phenyl]disulfanyl}phenyl)acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated phenylacetonitrile precursors. A key step is the formation of the disulfide bond via oxidative coupling of thiol intermediates. For example, 4-(cyanomethyl)thiophenol derivatives can be oxidized using agents like iodine or hydrogen peroxide under controlled pH (4–6) to form the disulfide bridge. Solvent choice (e.g., DMF or THF) and temperature (25–60°C) critically affect reaction efficiency. Yields range from 40–70%, with impurities often arising from incomplete oxidation or side reactions at the nitrile group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the disulfide linkage and cyanomethyl groups. Key signals include aromatic protons (δ 7.2–7.8 ppm) and nitrile carbons (δ 115–120 ppm). Infrared (IR) spectroscopy confirms C≡N stretching (~2240 cm⁻¹) and S–S bonds (~500 cm⁻¹). Single-crystal X-ray diffraction provides definitive structural proof, with SHELX software (e.g., SHELXL) used for refinement. Crystallization in ethanol/water mixtures often yields suitable crystals .
Q. How does the disulfide bond in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The disulfide bond acts as a dynamic functional group, enabling reversible cleavage under reducing conditions (e.g., dithiothreitol). This property is exploited in drug delivery systems, where the compound serves as a redox-responsive linker. In substitution reactions, the sulfur-sulfur bond can hinder nucleophilic attack on adjacent aromatic rings unless reduced to thiols. Kinetic studies using UV-Vis spectroscopy or HPLC monitoring are recommended to track reaction progress .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of disulfide-containing analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in substituent electronic effects or assay conditions. Systematic structure-activity relationship (SAR) studies should compare analogs with modified substituents (e.g., electron-withdrawing vs. donating groups). Controlled assays under standardized redox conditions (e.g., glutathione levels in cell cultures) are critical. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like thioredoxin reductase, guiding mechanistic validation .
Q. How can computational modeling predict the stability of the disulfide bond under physiological conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the disulfide bond’s dissociation energy and susceptibility to redox environments. Molecular dynamics (MD) simulations in explicit solvent (e.g., water or lipid bilayers) assess conformational stability. Experimental validation via cyclic voltammetry measures redox potentials, while LC-MS monitors degradation products in simulated biological fluids .
Q. What are the challenges in optimizing this compound for targeted drug delivery, and how can they be addressed?
- Methodological Answer : Key challenges include premature disulfide cleavage in extracellular environments and off-target toxicity. Solutions include:
- Encapsulation : Use liposomes or polymeric nanoparticles to shield the disulfide bond until intracellular delivery.
- Linker Design : Introduce steric hindrance near the disulfide (e.g., bulky substituents) to slow reduction.
- In Vivo Tracking : Radiolabeling (³H or ¹⁴C) or fluorescent tagging enables real-time biodistribution analysis via PET/CT or confocal microscopy .
Q. How do solvent polarity and pH affect the compound’s solubility and aggregation behavior?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the nitrile group’s polarity. Aggregation in aqueous buffers (pH 7.4) can be mitigated with surfactants (e.g., Tween-80) or cyclodextrins. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) characterize nanoparticle formation. pH-dependent stability is assessed via accelerated degradation studies at pH 2–9, monitored by HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
